molecular formula C6H11KO7 B7761352 potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Cat. No.: B7761352
M. Wt: 234.25 g/mol
InChI Key: HLCFGWHYROZGBI-JJKGCWMISA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into cyclodextrins via a series of enzymatic reactions that cleave and re-form glycosidic bonds .

Industrial Production Methods: Industrial production of cyclodextrins involves the use of microbial fermentation processes. The starch substrate is treated with cyclodextrin glycosyltransferase-producing microorganisms, such as Bacillus species, under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclodextrins undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complex enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved delivery and efficacy .

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:

    Alpha-Cyclodextrin: Composed of six glucose units.

    Beta-Cyclodextrin: Composed of seven glucose units.

    Gamma-Cyclodextrin: Composed of eight glucose units.

Compared to these similar compounds, cyclodextrins offer a balance of cavity size and solubility, making them versatile for various applications .

Properties

IUPAC Name

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCFGWHYROZGBI-JJKGCWMISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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